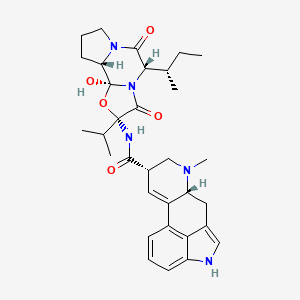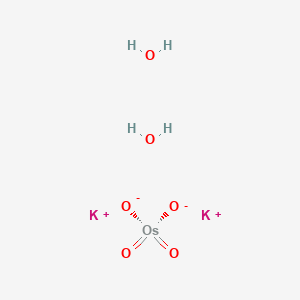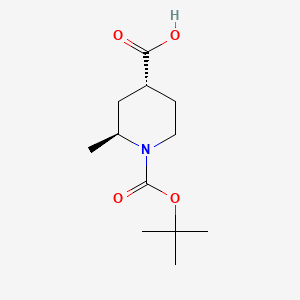
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions.
Preparation Methods
The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole typically involves the reaction of o-anisidine with dicyclohexylphosphine and an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole and facilitate the nucleophilic attack on the phosphine center. The reaction is conducted under an inert atmosphere to prevent oxidation of the phosphine ligand.
Chemical Reactions Analysis
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by another ligand.
Coordination: The compound can coordinate to metal centers, forming metal-phosphine complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound is used in the study of enzyme mimetics and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole involves its ability to coordinate to metal centers and stabilize them. The phosphine ligand donates electron density to the metal center, facilitating various catalytic processes. The o-anisyl group provides additional steric and electronic effects that influence the reactivity and selectivity of the metal complex.
Comparison with Similar Compounds
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can be compared to other phosphine ligands such as triphenylphosphine, tri(o-tolyl)phosphine, and tri(p-anisyl)phosphine. While these compounds share similar coordination properties, this compound is unique due to the presence of the o-anisyl group, which provides distinct steric and electronic effects that can enhance its performance in certain catalytic applications.
References
Properties
IUPAC Name |
dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMGYQPQDMGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)


![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
